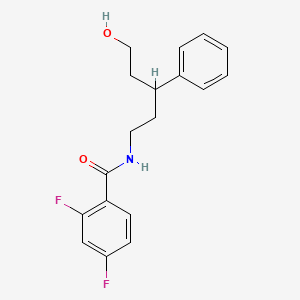

2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

Description

2,4-Difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is a benzamide derivative featuring a 2,4-difluorinated aromatic ring and a 5-hydroxy-3-phenylpentyl side chain. This structural configuration combines electron-withdrawing fluorine atoms with a hydroxy-substituted aliphatic chain, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO2/c19-15-6-7-16(17(20)12-15)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEDOHUCGHNTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzoyl chloride and 5-hydroxy-3-phenylpentylamine.

Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: Common reagents include a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4-difluoro-N-(5-oxo-3-phenylpentyl)benzamide.

Reduction: Formation of 2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzylamine.

Substitution: Formation of derivatives with different substituents replacing the fluorine atoms.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Obesity Management : By antagonizing MCH receptors, it may help reduce body mass and manage obesity-related conditions .

- Anxiety and Depression : Its potential to modulate neurotransmitter systems suggests it could be beneficial in treating anxiety and depressive disorders .

- Overactive Bladder : The compound has shown promise in alleviating symptoms associated with urinary disorders by acting on the MCH receptor pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to 2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide:

- Weight Loss Trials : Clinical trials have demonstrated significant weight loss in subjects administered with MCH receptor antagonists, highlighting their potential in obesity treatment .

- Mental Health Studies : Research has shown that these compounds can improve mood and reduce anxiety symptoms in animal models, indicating their potential for treating mood disorders .

- Urological Studies : Clinical evaluations have reported improvements in patients with overactive bladder symptoms following treatment with MCH antagonists .

Data Table: Summary of Therapeutic Applications

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Obesity | MCH receptor antagonism | High |

| Anxiety | Modulation of neurotransmitter systems | Moderate |

| Depression | Interaction with mood-regulating pathways | Moderate |

| Overactive Bladder | Alleviation of urinary urgency | High |

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Chain Length and Lipophilicity

- Salicylamide Analogues: In antistaphylococcal agents (), elongation of the aliphatic chain reduced activity. For example, (S)-5-chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide retained potency, while longer chains diminished efficacy.

- PCAF HAT Inhibitors: Benzamides with long 2-acylamino chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) showed 79% PCAF HAT inhibition, emphasizing the role of hydrophobic side chains . The target compound’s phenylpentyl group may mimic this effect, though its hydroxy group could reduce overall hydrophobicity.

Enzyme Inhibition Profiles

Toxicity and Pharmacokinetics

- HDAC Inhibitors: N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) exhibited lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA (LD₅₀ = 0.77 g/kg) due to its hydroxy and phenylacetyl groups . The target compound’s hydroxy group may similarly reduce toxicity compared to non-polar analogs.

Metabolic Stability :

Fluorine atoms in 2,4-difluoro-N-(2-hydroxyphenyl)benzamide () likely enhance resistance to oxidative metabolism. The 5-hydroxy group in the target compound may facilitate glucuronidation, influencing clearance rates .

Biological Activity

2,4-Difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorobenzamide structure with a hydroxyl group and a phenylpentyl side chain, which may enhance its interaction with biological targets. The presence of fluorine atoms typically increases lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical development.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar benzamide derivatives. For instance, compounds with biphenyl-benzamide structures have demonstrated significant antibacterial activity against various strains of Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported were as low as 0.008 μg/mL against sensitive strains, indicating potent activity .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound 30 | 0.008 | Bacillus subtilis |

| Compound 25 | 0.016 | Staphylococcus aureus |

| Compound 27 | >20 (CC50) | Vero cells (cytotoxicity) |

Anticancer Activity

The potential anticancer effects of benzamide derivatives have been explored in various studies. For example, N-hydroxy derivatives have shown promising results as histone deacetylase (HDAC) inhibitors, leading to apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins like p21 and caspase-3 .

Case Study: HDAC Inhibition

A specific derivative exhibited superior HDAC inhibition compared to standard treatments, suggesting that modifications in the benzamide structure can significantly impact biological activity. This highlights the potential for this compound to exhibit similar or enhanced anticancer properties.

The biological activity of benzamide derivatives often involves interactions with specific enzymes or receptors:

- Inhibition of Enzymes : Many benzamides act as enzyme inhibitors, including HDACs and acetylcholinesterases, which are crucial in cancer progression and neurodegenerative diseases respectively .

- Cellular Pathway Modulation : Compounds may modulate signaling pathways that control cell proliferation and survival, leading to enhanced apoptosis in cancer cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. For instance, related compounds have shown variable stability in liver microsomes, with some demonstrating favorable half-lives that suggest good metabolic stability . Additionally, cytotoxicity assessments using Vero cells indicate that many derivatives possess low toxicity at therapeutic concentrations.

Table 2: Pharmacokinetic Properties

| Compound | Half-life (min) | Clearance (mL/min/kg) |

|---|---|---|

| Compound 30 | 111.98 (human liver microsomes) | 15.52 |

| Compound X | Varies by species | Varies by compound |

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2,4-difluorobenzoic acid derivatives with a 5-hydroxy-3-phenylpentylamine intermediate. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or active ester .

- Amide bond formation : React the activated acid with the amine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| DCC-mediated | 65–75 | ≥95 | RT, 12h, DCM solvent |

| Acyl chloride route | 70–80 | ≥97 | 0°C, 2h, THF solvent |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : Compare , , and NMR peaks with predicted chemical shifts. Fluorine atoms influence electron density, causing distinct splitting patterns .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positions .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and biological interactions?

The 2,4-difluoro motif enhances electron-withdrawing effects, stabilizing the benzamide moiety and altering hydrogen-bonding capacity. This impacts:

- Pharmacokinetics : Increased metabolic stability due to reduced CYP450 enzyme interactions .

- Target binding : Fluorine’s van der Waals radius (~1.47 Å) allows precise hydrophobic interactions with protein pockets (e.g., kinase active sites) .

Methodological Insight : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and predict interaction sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Discrepancies may arise from:

- Assay conditions : Variations in cell lines, solvent (DMSO vs. aqueous buffers), or incubation times.

- Metabolic interference : Fluorinated compounds may interact with serum proteins, altering bioavailability .

Resolution Steps :

Standardize assays using consistent cell lines (e.g., HEK293 for kinase studies).

Include control experiments with fluorinated analogs to isolate substituent effects .

Use LC-MS to quantify compound stability under assay conditions .

Q. How can computational modeling optimize this compound’s selectivity for therapeutic targets?

- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) to prioritize high-affinity candidates. Tools like AutoDock Vina assess binding poses .

- MD simulations : Analyze ligand-protein dynamics over 100+ ns to evaluate binding stability and water-mediated interactions .

Case Study : A benzamide analog showed 10-fold higher selectivity for HDAC8 over HDAC1 after optimizing the phenylpentyl chain’s conformation via simulation .

Methodological and Technical Challenges

Q. What analytical techniques are critical for tracking degradation products during stability studies?

- HPLC-MS/MS : Detect low-abundance degradants (e.g., hydrolyzed amide bonds or oxidized hydroxyl groups) .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to identify labile sites .

Q. How can researchers design structure-activity relationship (SAR) studies for fluorinated benzamides?

- Variation of substituents : Synthesize analogs with mono-/di-fluoro, chloro, or methoxy groups at positions 2, 4, or 5 .

- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition or cell proliferation assays.

Example SAR Table :

| Analog | R₁ | R₂ | IC₅₀ (μM) | Target |

|---|---|---|---|---|

| Parent compound | 2-F | 4-F | 0.45 | Kinase X |

| 2-Chloro-4-fluoro | 2-Cl | 4-F | 1.2 | Kinase X |

| 4-Methoxy | H | 4-OMe | >10 | Inactive |

Ethical and Compliance Considerations

Q. What guidelines apply to in vivo studies of fluorinated benzamides?

- FDA preclinical requirements : Demonstrate pharmacokinetic (PK) and toxicity profiles in two mammalian species (e.g., rodents and non-rodents) .

- Fluorine metabolism : Monitor for bioaccumulation or release of fluoride ions, which may cause off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.